molecular formula C12H16BClO3 B6318470 2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 635305-39-4

2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6318470
CAS RN: 635305-39-4
M. Wt: 254.52 g/mol
InChI Key: CPFNVZVTMOBXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 5-Chloro-2-methoxy-m-xyleneboronic acid or CMMX, is a boronic acid derivative that has recently become a popular molecule for research applications. It is a versatile compound that can be used in a variety of applications, ranging from drug synthesis to chemical transformations. CMMX is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds, and its use has been increasing in recent years due to its high reactivity and low cost.

Scientific Research Applications

CMMX has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals and other organic molecules. It is also used in the synthesis of polymers, such as polyurethanes, and in the production of boron-containing polymers, such as poly(2-methoxy-5-chlorophenyl-5,5-dimethyl-1,3,2-dioxaborinane). In addition, CMMX can be used in the synthesis of fluorinated compounds, such as perfluorinated alcohols, and in the synthesis of polymers with special properties, such as biodegradable polymers.

Mechanism of Action

The mechanism of action of CMMX is not well understood, but it is believed to involve the formation of a boronic ester, which can then react with other molecules to form a variety of products. The boronic ester can also react with other molecules to form polymers and other compounds. In addition, CMMX can react with itself to form polymers, which can be used for a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMX are not well understood. However, it is known that CMMX can be toxic to some organisms, and it is also believed to be a mutagen. In addition, CMMX has been shown to interfere with the metabolism of some drugs, such as the antifungal drug fluconazole.

Advantages and Limitations for Lab Experiments

CMMX has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is highly reactive, making it ideal for a variety of synthetic reactions. In addition, CMMX is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. CMMX is toxic and can cause irritation if it comes into contact with the skin or eyes. It is also flammable and should be handled with caution.

Future Directions

CMMX has a wide range of potential applications in the future. It could be used in the synthesis of new pharmaceuticals, as well as in the production of polymers with special properties, such as biodegradable polymers. In addition, CMMX could be used in the synthesis of fluorinated compounds, such as perfluorinated alcohols, and in the synthesis of polymers with special properties, such as biodegradable polymers. CMMX could also be used in the synthesis of new catalysts and in the development of new catalytic processes. Finally, CMMX could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)10-6-9(14)4-5-11(10)15-3/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFNVZVTMOBXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (86%, oil) was prepared from 5-chloro-2-methoxyphenylboronic acid and neopentylglycol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.